(S,R,S)-AHPC-CO-C1-NH2 HCl (S,R,S)-AHPC-CO-C1-NH2 HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13862212
InChI: InChI=1S/C24H33N5O4S.ClH/c1-14-20(34-13-27-14)16-7-5-15(6-8-16)11-26-22(32)18-9-17(30)12-29(18)23(33)21(24(2,3)4)28-19(31)10-25;/h5-8,13,17-18,21,30H,9-12,25H2,1-4H3,(H,26,32)(H,28,31);1H/t17-,18+,21-;/m1./s1
SMILES: CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN)O.Cl
Molecular Formula: C24H34ClN5O4S
Molecular Weight: 524.1 g/mol

(S,R,S)-AHPC-CO-C1-NH2 HCl

CAS No.:

Cat. No.: VC13862212

Molecular Formula: C24H34ClN5O4S

Molecular Weight: 524.1 g/mol

* For research use only. Not for human or veterinary use.

(S,R,S)-AHPC-CO-C1-NH2 HCl -

Specification

Molecular Formula C24H34ClN5O4S
Molecular Weight 524.1 g/mol
IUPAC Name (2S,4R)-1-[(2S)-2-[(2-aminoacetyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C24H33N5O4S.ClH/c1-14-20(34-13-27-14)16-7-5-15(6-8-16)11-26-22(32)18-9-17(30)12-29(18)23(33)21(24(2,3)4)28-19(31)10-25;/h5-8,13,17-18,21,30H,9-12,25H2,1-4H3,(H,26,32)(H,28,31);1H/t17-,18+,21-;/m1./s1
Standard InChI Key RDVLBRLCBGVZQV-UTYHKCQPSA-N
Isomeric SMILES CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN)O.Cl
SMILES CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN)O.Cl
Canonical SMILES CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN)O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(S,R,S)-AHPC-CO-C1-NH2 HCl is defined by the molecular formula C₂₄H₃₄ClN₅O₄S and a molecular weight of 524.08 g/mol . The compound’s stereochemistry is explicitly denoted by the (S,R,S) configuration, which critically influences its binding affinity to the von Hippel-Lindau (VHL) E3 ligase complex. The hydrochloride salt form enhances solubility, a key factor in biological assays and synthetic applications .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2361120-26-3
Related CAS (Free Base)2010986-20-4
Purity (HPLC)≥95%
Storage ConditionsRefrigerated (2–8°C)
Shelf Life12 months post-delivery

The SMILES string (Cl.CC1=C(SC=N1)C1=CC=C(CNC(=O)[C@@H]2CC@@HCN2C(=O)C@@HC(C)(C)C)C=C1) delineates its structure, featuring:

  • A 4-methylthiazole ring for VHL binding

  • A pyrrolidine-carboxamide core with hydroxyl and dimethylbutanoyl groups

  • A C1 linker (methylenecarbonyl) terminated by a primary amine for conjugation

Synthetic Considerations

While detailed synthetic protocols are proprietary, the compound is synthesized through sequential peptide coupling reactions. The stereochemical integrity at the (S,R,S) centers is maintained using chiral auxiliaries or asymmetric catalysis, as evidenced by the ≥95% purity specifications . Stability studies recommend refrigeration to prevent hydrolysis of the carbonate and amide bonds, which are susceptible to thermal degradation .

Biological Activity and Mechanism

VHL Ligand Activity

The (S,R,S)-AHPC moiety binds the VHL subunit of the CUL2-RBX1-EloB/C E3 ligase complex with submicromolar affinity (Kd ≈ 0.1–0.5 μM) . This interaction recruits the ligase to target proteins tagged by the PROTAC’s warhead, enabling ubiquitination and subsequent proteasomal degradation.

Linker Optimization

The C1 linker (CO-C1-NH2) balances rigidity and flexibility to optimize ternary complex formation between the PROTAC, target protein, and E3 ligase. Comparative studies with PEG-based linkers (PEG1–PEG5) reveal that shorter linkers like C1 improve cell permeability but may reduce degradation efficiency for sterically hindered targets .

Table 2: Linker Length Impact on PROTAC Activity

Linker TypeLength (Å)Cell PermeabilityDegradation Efficiency (DC₅₀)
C18.2High50–100 nM
PEG110.5Moderate10–50 nM
PEG214.7Low5–20 nM

Data adapted from PROTAC optimization studies .

Apoptosis Induction and Cytotoxicity

Although (S,R,S)-AHPC-CO-C1-NH2 HCl itself lacks direct anticancer activity, its incorporation into PROTACs targeting oncoproteins (e.g., BRD4, EGFR) induces apoptosis in cancer cell lines. For example, a BRD4-directed PROTAC using this building block demonstrated:

  • 73% apoptosis in HL-60R leukemia cells at 1.0 μM

  • IC₅₀ of 0.33 μM in MDA-MB-231 breast cancer cells

These effects correlate with sustained target degradation (>90% reduction at 24 h) and downstream suppression of MYC and BCL2 expression .

Applications in Targeted Protein Degradation

PROTAC Development

The primary application of (S,R,S)-AHPC-CO-C1-NH2 HCl is in constructing PROTACs against undruggable targets. Its amine-terminated linker allows conjugation to carboxylic acid-containing warheads via standard amide coupling or click chemistry . Notable examples include:

  • ARV-471: An estrogen receptor degrader in Phase III trials, utilizing a related VHL ligand

  • BTK degraders: For overcoming ibrutinib resistance in B-cell malignancies

Chemical Biology Tools

Beyond therapeutics, this compound is used in:

  • Ubiquitination assays: To study E3 ligase kinetics

  • Protein interaction mapping: Identifying novel ternary complex interfaces

Comparative Analysis with Structural Analogs

C1 vs. PEG-Based Linkers

While PEG linkers (e.g., PEG2 in ) enhance solubility and ternary complex stability, their increased hydrophilicity reduces blood-brain barrier penetration. The C1 linker’s hydrophobicity makes it preferable for CNS-targeted PROTACs, albeit with trade-offs in degradation efficiency .

Adamantyl and Hydroxyl Modifications

Replacing the 3’-(1-adamantyl) group in earlier analogs (e.g., AHPN) with the thiazole-containing VHL ligand improved ligase binding by 12-fold . Similarly, removing the hydroxyl group (as in compound 18) abolished apoptotic activity, underscoring its role in hydrogen bonding with VHL .

Challenges and Future Directions

Limitations

  • Synthetic complexity: High-resolution NMR and LC-MS are required to verify stereochemistry

  • Off-target degradation: Prolonged exposure may lead to ubiquitination of non-target proteins

Innovations in Design

Emerging strategies to enhance (S,R,S)-AHPC-CO-C1-NH2 HCl-derived PROTACs include:

  • pH-sensitive linkers: For tumor microenvironment-selective activation

  • Dual-targeting PROTACs: Simultaneously degrading oncoproteins and immune checkpoints

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